5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one
Overview
Description
5-(hydroxymethyl)-3-methyl-1,3-thiazol-2(3H)-one is a chiral building block widely used in the synthesis of many natural products and few biologically significant compounds . It is also used in the synthesis of optically active ligands .
Synthesis Analysis
Efficient synthesis of 5-(hydroxymethyl)furfural esters from polymeric carbohydrates using 5-(chloromethyl)furfural as a reactive intermediate has been reported . The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks .Molecular Structure Analysis
The molecular structure, morphology and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins as a function of HMF conversion have been studied . The FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Chemical Reactions Analysis
Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .Physical and Chemical Properties Analysis
The hydroxymethyl group is the name for a substituent with the structural formula −CH2−OH. It consists of a methylene bridge ( −CH2− unit) bonded to a hydroxyl group ( −OH ). This makes the hydroxymethyl group an alcohol .Scientific Research Applications
Synthesis of Biologically Active Compounds
5-(Hydroxymethyl)thiazole serves as a versatile building block for numerous biologically active compounds. A notable advancement in this area is the development of a rapid and efficient synthesis method for its stable isotope-labeled counterpart, which significantly aids in the creation of biologically interesting compounds (Lin, Salter, & Gong, 2009).
Antitumor Activity
Studies have synthesized new chiral 1H,3H-pyrrolo[1,2-c]thiazoles, which demonstrated selectivity and significant activity against various human tumor cell lines, especially in breast cancer. This highlights the potential of derivatives of 5-(hydroxymethyl)thiazole in the development of anti-cancer agents (Soares et al., 2010); (Soares et al., 2013).
Applications in CNS Studies
4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a derivative of 5-(hydroxymethyl)thiazole, is a potent selective serotonin-3 receptor antagonist. Its synthesis and CNS penetrability make it a valuable pharmacological tool for in vitro and in vivo studies related to CNS (Rosen et al., 1990).
Enzyme Inhibition and Cytotoxicity Studies
Novel 2-(hydroxymethyl)-3-aryl-1,3-thiazolidin-4-ones synthesized through microwave-assisted methods have been evaluated for their enzyme inhibition activities and cytotoxic effects against cancer cell lines, highlighting the compound's potential in therapeutic applications (Zhang Jin-chao, 2009).
Photochemical Synthesis and Larvicidal Activity
Recent advancements in the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, derived from 5-(hydroxymethyl)thiazole, have demonstrated the potential for larvicidal activity against Aedes aegypti, indicating the compound's relevance in the field of agrochemicals and pest control (Sampaio et al., 2023).
Inhibitory Effects on Breast Cancer Cells
Further research has been conducted on derivatives of 5-(hydroxymethyl)thiazole for their effects on breast cancer cell lines, particularly on triple-negative breast cancer, which is challenging to treat. This demonstrates the compound's potential application in breast cancer therapy (Santos et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of fuels, fuel additives, commercial and potential products from platform molecules generated by the hydrolysis of lignocellulosic biomass is a promising strategy toward the utilization of renewable feedstocks . Significant advances have been made on the various transformations of biomass-derived 5-hydroxymethylfurfural (HMF) .
Properties
IUPAC Name |
5-(hydroxymethyl)-3-methyl-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-6-2-4(3-7)9-5(6)8/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXCLVZYYMQWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(SC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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